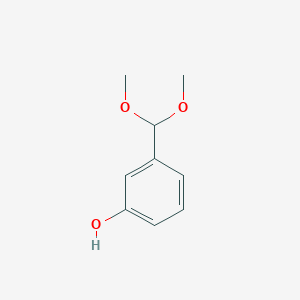

3-(Dimethoxymethyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

24396-25-6 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

3-(dimethoxymethyl)phenol |

InChI |

InChI=1S/C9H12O3/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9-10H,1-2H3 |

InChI Key |

CJTUFUALQDKYIB-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC(=CC=C1)O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Dimethoxymethyl Phenol

Strategies for the Construction of the Phenol (B47542) Core in 3-Substituted Benzenes

The phenolic hydroxyl group is a key feature of the target molecule. Its introduction onto a pre-existing 3-substituted benzene (B151609) ring can be accomplished through several synthetic routes, including direct hydroxylation or the conversion of other functional groups into a hydroxyl group via cross-coupling reactions.

Aromatic Hydroxylation Approaches

Direct aromatic hydroxylation offers a route to phenols from the corresponding benzene derivatives. While traditional chemical methods for this transformation can be challenging due to low efficiency and poor selectivity, biocatalytic approaches have emerged as promising alternatives. researchgate.net

Unspecific peroxygenases (UPOs) are enzymes that have gained attention for their ability to catalyze the selective hydroxylation of aromatic compounds. researchgate.net These biocatalysts can introduce a hydroxyl group onto substituted benzenes with high regioselectivity. For instance, a UPO from Aspergillus brasiliensis has been shown to effectively hydroxylate various substituted benzenes. researchgate.net The chemoselectivity of the reaction (aromatic vs. benzylic hydroxylation) is influenced by the nature of the substituents on the benzene ring. researchgate.net The mechanism of such enzymatic hydroxylations is complex, often involving a high-valent iron-oxo species that acts as the oxidizing agent. nih.gov Cytochrome P450 monooxygenases are another class of enzymes studied for their ability to perform aromatic hydroxylation.

Table 1: Enzymatic Systems for Aromatic Hydroxylation

| Enzyme Class | Source Organism (Example) | Key Features |

|---|---|---|

| Unspecific Peroxygenases (UPOs) | Aspergillus brasiliensis | Catalyzes selective hydroxylation of substituted benzenes; selectivity depends on ring substituents. researchgate.net |

Cross-Coupling Strategies for Phenol Synthesis

Cross-coupling reactions provide a versatile and widely used method for forming carbon-oxygen (C–O) bonds, enabling the synthesis of phenols from aryl halides. These methods offer an alternative to direct hydroxylation, particularly when the required starting materials are readily available.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers, and modern variations have been developed for the synthesis of phenols. researchgate.net Palladium-catalyzed reactions have also become a cornerstone of modern organic synthesis for this purpose. The Buchwald-Hartwig amination protocol has been adapted for C–O bond formation, allowing for the palladium-catalyzed synthesis of phenols from aryl halides and hydroxides (like KOH). organic-chemistry.orgbeilstein-journals.org These reactions often employ specialized phosphine ligands to facilitate the catalytic cycle. beilstein-journals.org The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and functional group tolerance. organic-chemistry.orgacs.org

For example, the direct and selective palladium-catalyzed synthesis of phenols from aryl halides and KOH can be achieved using monophosphine-based catalysts in a biphasic 1,4-dioxane/water solvent system. organic-chemistry.org Similarly, copper-catalyzed hydroxylations of aryl halides have been developed, offering a complementary approach. organic-chemistry.org

Introduction and Formation of the Dimethoxymethyl Group

The dimethoxymethyl group, a dimethyl acetal (B89532) of a formyl group, is another key structural element. Its synthesis typically proceeds from an aldehyde precursor.

Acetalization Techniques and Reagents

The most direct method for forming the dimethoxymethyl group is the acetalization of the corresponding aldehyde, in this case, 3-hydroxybenzaldehyde (B18108). wikipedia.org This reaction involves treating the aldehyde with methanol (B129727) in the presence of an acid catalyst. To drive the reaction equilibrium towards the acetal product, water, which is formed as a byproduct, must be removed. organic-chemistry.org

A common and effective reagent for this transformation is trimethyl orthoformate, HC(OCH₃)₃. wikipedia.org Trimethyl orthoformate serves both as a source of the methoxy (B1213986) groups and as a dehydrating agent, as it reacts with the water produced to form methanol and methyl formate. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org Various catalysts can be employed to facilitate this transformation under mild conditions. organic-chemistry.org

Table 2: Selected Reagents and Catalysts for Dimethyl Acetal Formation

| Reagent(s) | Catalyst | Key Features |

|---|---|---|

| Methanol, Trimethyl Orthoformate | Acid Catalyst (e.g., HCl, H₂SO₄, p-TsOH) | Classical and widely used method; trimethyl orthoformate acts as a dehydrating agent. organic-chemistry.orgwikipedia.orgresearchgate.net |

| Methanol | Perchloric acid on silica (B1680970) gel | Efficient, inexpensive, and reusable catalyst system. organic-chemistry.org |

| Methanol, Trimethyl Orthoformate | Tetrabutylammonium tribromide | Mild and chemoselective method that tolerates acid-sensitive protecting groups. organic-chemistry.org |

Selective Formylation and Subsequent Acetal Formation

An alternative two-step pathway involves first introducing a formyl (-CHO) group onto the phenol ring, followed by acetalization. Formylation of phenols is a classic electrophilic aromatic substitution reaction. wikipedia.org A variety of methods exist, each with its own advantages regarding regioselectivity and reaction conditions.

Common formylation reactions include the Reimer-Tiemann, Gattermann, Vilsmeier-Haack, and Duff reactions. wikipedia.org For achieving high ortho-selectivity, methods utilizing magnesium dichloride and triethylamine with paraformaldehyde have been developed. orgsyn.orgmdma.ch The choice of formylation agent and conditions is crucial for controlling the position of the newly introduced aldehyde group. wikipedia.org Once the formyl group is in place, creating 3-hydroxybenzaldehyde, the subsequent acetalization can be carried out as described in the previous section. organic-chemistry.org

Table 3: Common Formylation Reactions of Phenols

| Reaction Name | Reagents | Typical Regioselectivity |

|---|---|---|

| Reimer-Tiemann | Chloroform, Base | Primarily ortho |

| Gattermann | HCN, HCl | para to hydroxyl group |

| Vilsmeier-Haack | POCl₃, DMF | para to hydroxyl group |

| Duff Reaction | Hexamethylenetetramine | Primarily ortho |

Protecting Group Strategies and Regioselectivity in Synthesis

In multistep syntheses involving molecules with multiple reactive sites, such as 3-(Dimethoxymethyl)phenol, protecting groups are essential tools to ensure regioselectivity and prevent unwanted side reactions. researchgate.net The phenolic hydroxyl group is acidic and can interfere with various reagents, and it is also a powerful activating group for electrophilic aromatic substitution, which can complicate reactions on the aromatic ring. oup.com

Therefore, it is often necessary to temporarily "mask" or protect the hydroxyl group while other chemical transformations are performed. oup.com The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease with which it can be removed afterward. scirp.org

Common protecting groups for phenols include ethers (e.g., methyl, benzyl, silyl ethers) and esters. oup.comhighfine.com For example, if one wanted to perform a reaction on a different part of the molecule that is sensitive to the acidic proton of the phenol or requires harsh basic conditions, the hydroxyl group could be protected as a benzyl (Bn) ether. Benzyl ethers are stable to a wide range of reagents but can be readily removed by catalytic hydrogenation. oup.com Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are also widely used and are typically removed under acidic conditions or with a fluoride source. highfine.com Acetal protecting groups like methoxymethyl (MOM) ether are stable to bases but are cleaved under acidic conditions. oup.comhighfine.com The strategic use of these groups allows for precise control over the synthesis, ensuring that reactions occur at the desired positions. researchgate.net

Development of Novel and Efficient Synthetic Routes

The synthesis of this compound and its derivatives has been an area of interest in organic chemistry, leading to the development of various synthetic methodologies. A common approach involves the protection of a corresponding aldehyde functionality, followed by transformations on the aromatic ring.

A documented procedure for a related compound, 3-bromo-2-(dimethoxymethyl)phenol, involves the protection of the aldehyde group of 3-bromo-2-hydroxybenzaldehyde as a dimethyl acetal. This reaction is typically carried out using trimethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate (pTsOH·H₂O) at room temperature. The reaction mixture is stirred for a couple of hours, and after workup, the desired acetal can be obtained in high yield. For instance, the synthesis of 3-bromo-2-(dimethoxymethyl)phenol from the corresponding aldehyde has been reported to yield 97% of the product. rsc.org

While direct novel synthetic routes for this compound are not extensively documented in readily available literature, advancements in synthetic methodologies for substituted phenols suggest potential new approaches. Modern catalytic systems, particularly those involving transition metals like palladium, have revolutionized the synthesis of complex phenolic compounds. These methods often offer higher efficiency, milder reaction conditions, and broader functional group tolerance compared to traditional methods.

For instance, palladium-catalyzed C-H oxygenation, directed by a silanol group, has been developed for the synthesis of catechols from phenols. nih.gov This type of selective functionalization could potentially be adapted for the introduction of substituents on the phenol ring before or after the formation of the dimethoxymethyl group. Another area of exploration is the use of Grignard reagents with aldehydes or ketones to form intermediate alcohols, which are then oxidized to the desired aryloxy phenols. nih.gov The development of efficient methods for the preparation of novel 3-alkyl- and 3-aryl-4-iodophenols also highlights the ongoing efforts to access diverse substituted phenolic compounds, which could serve as precursors or analogues to this compound. researchgate.net

The following table outlines a representative synthesis for a derivative of this compound.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-bromo-2-hydroxybenzaldehyde | Trimethyl orthoformate, pTsOH·H₂O | 3-bromo-2-(dimethoxymethyl)phenol | 97% | rsc.org |

Green Chemistry Principles and Sustainable Synthetic Approaches

In line with the growing importance of sustainable chemical manufacturing, the principles of green chemistry are increasingly being applied to the synthesis of phenolic compounds. These principles aim to reduce or eliminate the use and generation of hazardous substances.

For the synthesis of phenols in general, a scalable and green one-minute synthesis has been reported. This method involves the oxidation of arylboronic acids with hydrogen peroxide in ethanol at ambient temperature. rsc.org This approach is notable for its use of a green solvent (ethanol), a relatively benign oxidizing agent (hydrogen peroxide), and its rapid reaction time, which can contribute to energy savings. The reaction proceeds to completion quickly and often provides the desired phenol in high yield without the need for extensive purification. rsc.org

Another key aspect of green chemistry is the replacement of toxic and hazardous reagents with safer alternatives. In the context of methylation, which is relevant to the synthesis of methoxy-substituted phenols or the protection of phenolic hydroxyl groups, dimethyl carbonate (DMC) has emerged as a green methylating agent. researchgate.net Traditional methylating agents like dimethyl sulfate and methyl halides are highly toxic. DMC, in contrast, is a non-toxic compound that reacts to form methanol and carbon dioxide as byproducts. The use of DMC in the O-methylation of natural phenolic compounds, such as eugenol and vanillin, has been shown to give excellent yields and selectivity under mild conditions. researchgate.net Such a strategy could be envisioned for the synthesis of derivatives of this compound.

The application of these green principles to the synthesis of this compound could involve several strategies:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly options like water, ethanol, or supercritical fluids.

Catalytic Reactions: Employing catalysts to improve reaction efficiency and reduce waste, as seen in the pTsOH-catalyzed acetal formation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources.

The following table summarizes some green chemistry approaches that could be relevant to the synthesis of this compound and related compounds.

| Green Chemistry Principle | Application in Phenol Synthesis | Example | Potential Benefit |

|---|---|---|---|

| Use of Safer Solvents/Reagents | Oxidation of arylboronic acids | Using hydrogen peroxide in ethanol | Avoids toxic reagents and solvents. rsc.org |

| Use of Safer Reagents | O-methylation of phenols | Using dimethyl carbonate (DMC) instead of dimethyl sulfate | Replaces a highly toxic reagent with a non-toxic one. researchgate.net |

Chemical Reactivity and Transformations of 3 Dimethoxymethyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts characteristic acidic and nucleophilic properties to the molecule, and its presence on the aromatic ring influences electrophilic substitution reactions.

O-Functionalization Reactions (e.g., O-Alkylation, O-Acylation)

The hydroxyl group of 3-(dimethoxymethyl)phenol can readily undergo O-alkylation and O-acylation reactions to form ethers and esters, respectively. These reactions are fundamental in protecting the phenolic hydroxyl group or in introducing new functionalities.

O-Alkylation typically proceeds via the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide. alfa-chemistry.commdpi.comresearchgate.net Common bases used include sodium hydroxide (B78521) or potassium carbonate. The choice of alkylating agent can range from simple alkyl halides to more complex molecules, allowing for the synthesis of a diverse range of aryl ethers. alfa-chemistry.com For instance, the reaction with methyl iodide in the presence of a base would yield 3-(dimethoxymethyl)-1-methoxybenzene.

O-Acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or an acid anhydride, to produce a phenolic ester. lew.roucalgary.carsc.org This reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction. lew.ro The reaction of this compound with acetyl chloride, for example, would yield 3-(dimethoxymethyl)phenyl acetate. Phase-transfer catalysis can also be employed to enhance the efficiency of these esterification reactions, particularly with aliphatic acid chlorides. researchgate.net

Table 1: Examples of O-Functionalization Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 3-(Dimethoxymethyl)anisole |

| O-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 3-(Dimethoxymethyl)phenyl acetate |

Acid-Base Properties and Implications in Reaction Media

The phenolic hydroxyl group confers acidic properties on this compound. The acidity of phenols is generally greater than that of aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion. The negative charge on the oxygen atom can be delocalized into the aromatic ring.

The pKa of this compound is influenced by the electronic effects of its substituents. The dimethoxymethyl group, being meta to the hydroxyl group, primarily exerts an inductive effect. For comparison, the pKa of m-methoxyphenol is approximately 9.65, which is slightly more acidic than phenol (pKa ≈ 9.98). quora.comquora.com This increased acidity in the meta-substituted isomer is attributed to the electron-withdrawing inductive effect (-I) of the methoxy (B1213986) group, which stabilizes the phenoxide ion. pearson.comaskiitians.com Given the structural similarity, the pKa of this compound is expected to be in a similar range.

The acidic nature of the phenolic hydroxyl group is a critical consideration in designing reaction sequences. In basic media, the compound will exist predominantly as the phenoxide ion, which is a more potent nucleophile for reactions like O-alkylation. Conversely, in acidic media, the hydroxyl group remains protonated, and its reactivity is altered.

Table 2: Approximate pKa Values of Related Phenols

| Compound | pKa |

|---|---|

| Phenol | 9.98 |

| o-Methoxyphenol | 9.98 |

| m-Methoxyphenol | 9.65 |

| p-Methoxyphenol | 10.21 |

Pathways for Oxidative Transformations of the Phenol Moiety

The phenolic ring is susceptible to oxidation, and these reactions can lead to a variety of products, including quinones or coupled dimers. Oxidative coupling of phenols is a significant transformation that can form new carbon-carbon or carbon-oxygen bonds. wikipedia.org These reactions are often mediated by transition metal catalysts or enzymatic systems. wikipedia.orgnih.gov

The oxidation of phenols can proceed through one-electron pathways to generate phenoxy radicals. These radicals can then couple in various ways (ortho-ortho, para-para, ortho-para, etc.) to form biphenols or other polymeric structures. researchgate.netresearchgate.net The substitution pattern of the phenol influences the regioselectivity of the coupling. For this compound, oxidative coupling could potentially lead to the formation of C-C linked dimers. Vanadium-catalyzed intramolecular oxidative coupling of tethered phenols is a known method to form phenol-dienone products. nih.gov

Reactivity of the Dimethoxymethyl Acetal (B89532) Group

The dimethoxymethyl group serves as a protected form of a formyl (aldehyde) group. Its reactivity is primarily centered around its hydrolysis to regenerate the aldehyde, or its transformation into other acetals.

Hydrolysis and Deprotection Mechanisms

Acetals are generally stable under neutral or basic conditions but are labile in the presence of aqueous acid. The hydrolysis of the dimethoxymethyl acetal group in this compound regenerates the parent 3-hydroxybenzaldehyde (B18108).

The mechanism of acid-catalyzed acetal hydrolysis involves several equilibrium steps. viu.cahilarispublisher.com First, one of the methoxy groups is protonated by the acid catalyst, making it a good leaving group (methanol). The departure of methanol (B129727) results in the formation of a resonance-stabilized oxocarbenium ion. A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the resulting hemiacetal and protonation of the remaining methoxy group, followed by the elimination of a second molecule of methanol, yields the final aldehyde product. The reaction is reversible, and the removal of methanol or the use of a large excess of water can drive the equilibrium towards the aldehyde.

Transacetalization Reactions

Transacetalization is a process where an existing acetal reacts with a different alcohol in the presence of an acid catalyst to form a new acetal. This reaction is an equilibrium process and can be driven to completion by using the new alcohol in excess or by removing the original alcohol (in this case, methanol) from the reaction mixture.

This compound can undergo transacetalization with diols, such as ethylene (B1197577) glycol, to form cyclic acetals. researchgate.net This reaction is also acid-catalyzed and proceeds through a mechanism similar to hydrolysis, where the initial acetal is activated by protonation. The diol then acts as a nucleophile, displacing the methoxy groups to form a more stable five- or six-membered cyclic acetal. The formation of these cyclic structures is often thermodynamically favored.

Table 3: Reactivity of the Dimethoxymethyl Acetal Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ | 3-Hydroxybenzaldehyde |

| Transacetalization | Ethylene glycol, H⁺ | 2-(3-Hydroxyphenyl)-1,3-dioxolane |

Stability and Cleavage Under Various Reaction Conditions

The dimethoxymethyl group, an acetal, is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions, which facilitates its use as a protecting group for the formyl group. The acid-catalyzed hydrolysis of acetals proceeds via a mechanism involving protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized carbocation (an oxocarbenium ion). Subsequent attack by water and deprotonation yields the corresponding aldehyde and two equivalents of the alcohol. researchgate.netyoutube.com

The rate of hydrolysis is significantly influenced by the pH of the medium. researchgate.net For phenolic acetals, the electronic nature of substituents on the aromatic ring can also affect the stability of the carbocation intermediate and thus the rate of cleavage.

Solid acid catalysts, such as heteropolyacids like the Wells-Dawson acid, have been effectively used for the deprotection of methoxymethyl (MOM) ethers of phenols, a related transformation. mdpi.com These catalysts offer advantages such as ease of recovery and reusability, contributing to greener chemical processes. mdpi.com Boric acid has also been demonstrated as a cost-effective catalyst for both the protection and deprotection of alcohols and phenols as trimethylsilyl (B98337) ethers, showcasing the utility of mild acid catalysts in these transformations. scielo.br

Table 1: Stability of the Dimethoxymethyl Group

| Condition | Stability | Notes |

|---|---|---|

| Acidic | Labile | Cleavage to form 3-hydroxybenzaldehyde. Rate is pH-dependent. researchgate.net |

| Neutral | Stable | Generally stable to neutral reaction conditions. |

| Basic | Stable | The acetal linkage is resistant to cleavage under basic conditions. |

Electrophilic Aromatic Substitution on the Phenolic Ring

In this compound, the phenolic ring is activated towards electrophilic aromatic substitution by two substituents: the hydroxyl (-OH) group and the dimethoxymethyl [-CH(OCH₃)₂] group. The hydroxyl group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgaakash.ac.inucalgary.ca The dimethoxymethyl group is generally considered to be weakly deactivating due to the inductive effect of the oxygen atoms, but it can also act as an ortho, para-director.

The directing effects of these two groups are synergistic, both favoring substitution at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). The hydroxyl group's strong activating nature typically dominates the regioselectivity of the reaction. stackexchange.com Therefore, electrophilic attack is most likely to occur at the positions activated by the hydroxyl group. Steric hindrance from the relatively bulky dimethoxymethyl group at position 3 might influence the ratio of ortho to para products.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Group | Predicted Outcome |

|---|---|---|

| 2 | ortho to -OH | Favorable |

| 4 | para to -OH, ortho to -CH(OCH₃)₂ | Highly Favorable |

| 5 | meta to both groups | Unfavorable |

| 6 | ortho to -OH | Favorable |

The nitration of phenols is a well-studied electrophilic aromatic substitution. dergipark.org.tr Due to the high activation of the ring by the hydroxyl group, nitration of phenols can often proceed under milder conditions than those required for benzene (B151609). ucalgary.calibretexts.org Direct nitration of phenol itself with dilute nitric acid can lead to a mixture of ortho- and para-nitrophenols, along with oxidation byproducts. libretexts.orgmlsu.ac.in

For this compound, nitration is expected to yield a mixture of nitro-substituted products, with the nitro group predominantly entering at the positions activated by the hydroxyl group (positions 2, 4, and 6). The precise isomer distribution will be influenced by the reaction conditions, including the nitrating agent and solvent. dergipark.org.trtandfonline.com The use of specific reagents or reaction conditions, such as employing zeolites or carrying out the reaction in microemulsions, has been shown to influence the ortho/para selectivity in the nitration of phenols. tandfonline.comias.ac.in For instance, regioselective ortho-nitration of phenols has been achieved using reagents like ammonium (B1175870) nitrate (B79036) and potassium bisulfate. dergipark.org.tr Conversely, para-selective nitration has been observed with other reagent systems. researchgate.net

Phenols are highly reactive towards halogenation. The bromination of phenol with bromine water, for example, readily produces the 2,4,6-tribromophenol (B41969) precipitate. mlsu.ac.in To achieve selective monobromination, milder conditions and less polar solvents are typically required. mlsu.ac.in

In the case of this compound, the powerful activating effect of the hydroxyl group will direct bromination to the ortho and para positions. ucalgary.ca Achieving regioselective monobromination can be challenging due to the high reactivity of the phenolic ring. nih.gov However, various methods have been developed for the regioselective monobromination of substituted phenols, often yielding the para-bromo product with high selectivity. nih.govresearchgate.net For meta-substituted phenols, bromination generally occurs at the position para to the hydroxyl group. nih.gov Therefore, the bromination of this compound would be expected to favor the formation of 4-bromo-3-(dimethoxymethyl)phenol.

Coupling and Cross-Coupling Reactions Involving the Aromatic System

The phenolic hydroxyl group is generally a poor leaving group for traditional cross-coupling reactions. Therefore, it often requires activation to participate in reactions like the Suzuki-Miyaura or Heck couplings. mdpi.com Phenols can be converted to more reactive species such as triflates, tosylates, or nonaflates, which can then undergo palladium-catalyzed cross-coupling reactions. mdpi.com

Recent advancements have focused on the direct use of phenols in cross-coupling reactions through in-situ activation. thieme-connect.comresearchgate.net Nickel-catalyzed Suzuki-Miyaura coupling of phenols has been achieved using activators like tosyl fluoride. mdpi.com

Alternatively, if this compound were to be halogenated (e.g., brominated), the resulting bromo-substituted derivative could readily participate in various cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. mdpi.comacs.org A bromo-derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids or esters.

Heck Reaction : The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgbeilstein-journals.orgmdpi.com A halogenated this compound could be coupled with various alkenes to introduce new unsaturated side chains. The reductive Heck reaction is a variant that results in the formation of an alkyl-aryl linkage. nih.gov

Complex Rearrangement Reactions and Their Mechanisms

While there is no specific information in the provided search results regarding complex rearrangement reactions of this compound itself, phenols and their derivatives can undergo several types of rearrangements.

Fries Rearrangement : This is a rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgucalgary.ca If the hydroxyl group of this compound were acylated to form an ester, this ester could potentially undergo a Fries rearrangement. The reaction proceeds through the formation of an acylium carbocation, which then performs an electrophilic aromatic substitution on the phenolic ring, typically favoring the para position at lower temperatures and the ortho position at higher temperatures. wikipedia.org

Claisen Rearrangement : This rearrangement is specific to allyl aryl ethers. If an allyl group were attached to the phenolic oxygen of this compound, the resulting allyl ether could undergo a thermal or acid-catalyzed Claisen rearrangement to introduce the allyl group onto the ring, primarily at the ortho position. oregonstate.edu

Dienone-Phenol Rearrangement : This acid-catalyzed reaction involves the rearrangement of a cyclohexadienone to a phenol. wikipedia.org While not directly applicable to this compound, it is a fundamental rearrangement in phenol chemistry. The mechanism involves protonation of the carbonyl oxygen, followed by a 1,2-shift of a substituent to an adjacent carbocation, and subsequent tautomerization to the aromatic phenol. wikipedia.org

Other rearrangements, such as the Newman-Kwart rearrangement, involve the migration of a group from the phenolic oxygen to the aromatic ring, in this case, a seleno-analogue involving the thermal rearrangement of O-aryl selenocarbamates to Se-aryl selenocarbamates. kiku.dk

Applications in Advanced Materials Science and Chemical Processes

Role as a Versatile Synthetic Intermediate and Building Block

The primary role of 3-(Dimethoxymethyl)phenol in organic synthesis is that of a versatile synthetic intermediate. The dimethyl acetal (B89532) group serves as a protecting group for the highly reactive aldehyde functional group of 3-hydroxybenzaldehyde (B18108). This protection is crucial in multi-step syntheses where reactions targeting other parts of the molecule, such as the phenolic hydroxyl group, are required without interference from the aldehyde.

Once the desired chemical transformations are complete, the acetal can be easily hydrolyzed under acidic conditions to regenerate the aldehyde functionality. This strategy allows for the selective introduction of the 3-formylphenol moiety into complex molecular architectures. Phenolic compounds, in general, are recognized as valuable building blocks for creating bioactive natural products and other complex organic molecules. wikipedia.orgnih.govscielo.br For instance, 3-hydroxybenzaldehyde itself is a precursor in the synthesis of the mitotic kinesin inhibitor, monastrol. wikipedia.org The use of this compound provides a strategic advantage in such syntheses by masking the aldehyde's reactivity until it is needed.

This controlled reactivity makes it a key component in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. google.com Its bifunctional nature—a nucleophilic phenol (B47542) and a latent electrophilic aldehyde—allows for sequential reactions, making it a cornerstone in convergent synthetic strategies.

Applications in Polymer Science and Engineering

The dual functionality of this compound makes it a promising candidate for applications in polymer science, both as a monomer for building polymer chains and as an agent for cross-linking them.

Utilization as a Monomer or Cross-linking Agent

Phenols are a well-established class of monomers used in the production of thermosetting polymers, most notably phenol-formaldehyde (PF) resins. wikipedia.org The phenolic hydroxyl group of this compound can participate in step-growth polymerization reactions. wikipedia.org It can react with aldehydes like formaldehyde (B43269) to form a prepolymer resin. youtube.com

Furthermore, after the initial polymerization or incorporation into a polymer backbone, the protected aldehyde group can be deprotected. The regenerated aldehyde is then available for further reactions, acting as a site for cross-linking. This process can create a robust three-dimensional polymer network. wikipedia.orgresearchgate.net Cross-linking is a critical step in the curing of thermosetting resins, imparting properties such as hardness, thermal stability, and chemical resistance. wikipedia.orgorientjchem.org Phenolic compounds have been effectively used as cross-linkers to improve the structural integrity and mechanical properties of biopolymers like gelatin. nih.gov The aldehyde function, once revealed, can form covalent bonds, such as Schiff's bases with amine groups present in other polymer chains, thereby creating a stable, cross-linked material. mdpi.comnih.gov

Modification of Polymer Properties and Architectural Design

The incorporation of this compound into a polymer allows for precise control over the final material's properties and architecture. The ability to introduce a latent reactive group (the protected aldehyde) provides a powerful tool for polymer modification. researchgate.netsemanticscholar.org

By controlling the timing of the deprotection step, chemists can tailor the cross-link density of the polymer network. researchgate.net A higher cross-link density typically leads to a more rigid material with enhanced thermal stability and solvent resistance. wikipedia.org This approach allows for the design of polymers with specific mechanical and thermal properties suited for advanced applications. researchgate.net For example, the introduction of functional groups via this building block can disrupt intermolecular hydrogen bonding in natural polymers, altering properties like crystallinity and solubility. nih.gov This strategic modification can transform a standard polymer into a high-performance material for specialized uses in construction, automotive, or aerospace industries. orientjchem.org

Contribution to Electronic Materials

Derivatives of this compound are valuable precursors for materials used in organic electronics. The core structure is part of a class of compounds that can be modified to create molecules with specific electronic properties. After deprotection to 3-hydroxybenzaldehyde, it can be reacted with substituted anilines to form Schiff bases. researchgate.net

Research has shown that Schiff bases synthesized from 3-hydroxybenzaldehyde, such as 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol (MMP) and 3-(((2,4-dinitrophenyl)imino)methyl)phenol (DMP), exhibit interesting electronic absorption properties and low energy band gaps. researchgate.net These characteristics are essential for materials used in electronic devices. Furthermore, related phenolic structures have been utilized as components in the fabrication of organic light-emitting devices (OLEDs), highlighting the potential of this class of compounds in advanced electronic applications. nih.gov

| Compound | Transition Energy (eV) | Oscillator Strength | Solvent |

|---|---|---|---|

| MMP | 3.13 | 0.19 | Ethanol |

| DMP | 3.28 | 0.13 | Ethanol |

Utility in Optical Materials Development

The same derivatives that show promise in electronic materials also possess significant nonlinear optical (NLO) properties. NLO materials are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. Theoretical studies on Schiff bases derived from 3-hydroxybenzaldehyde have calculated their first and second hyperpolarizabilities, which are measures of NLO activity. researchgate.net

The results indicate that these molecules have substantial NLO responses, making them candidates for the development of new optical materials. The ability to synthesize these molecules begins with precursors like this compound, which provides the essential 3-hydroxybenzaldehyde framework. The study of the luminescence and absorption spectra of phenolic compounds is also an active area of research for developing materials with specific optical characteristics. researchgate.net

| Compound | β (a.u.) in Vacuum | β (a.u.) in Ethanol |

|---|---|---|

| MMP | 4290 | 10188 |

| DMP | 2931 | 6227 |

Catalytic Applications and Ligand Design

The structure of this compound contains potential donor atoms—the oxygen of the hydroxyl group and, after deprotection, the oxygen of the aldehyde group. This makes it an attractive scaffold for the design of ligands for transition metal catalysts. Substituted phenols are widely used in the synthesis of specialized ligands that can coordinate with metal centers and influence the selectivity and efficiency of catalytic reactions. memphis.edu

For example, related phenolic compounds are used to create ProPhenol catalyst systems, which are employed in highly selective organic transformations like the addition of diynes to aldehydes. nih.gov The ability to create a bidentate or polydentate ligand by utilizing both the phenolic and aldehyde functionalities could lead to the development of novel catalysts for a variety of chemical reactions, from cross-coupling to asymmetric synthesis. memphis.edu The precise positioning of donor atoms on the aromatic ring allows for the fine-tuning of the catalyst's electronic and steric properties, which is a key principle in modern catalyst design.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be instrumental in identifying the number of chemically distinct protons, their connectivity through spin-spin coupling, and their electronic environments. For 3-(dimethoxymethyl)phenol, one would expect to observe distinct signals for the aromatic protons, the phenolic hydroxyl proton, the methine proton of the dimethoxymethyl group, and the methyl protons of the methoxy (B1213986) groups. The splitting patterns and integration of these signals would provide critical structural information. However, specific chemical shift and coupling constant data are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and providing insights into their hybridization and chemical environment (e.g., aromatic, acetal (B89532), methoxy). Without published spectra, a table of chemical shifts cannot be compiled.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing detailed connectivity within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations, helping to establish the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, providing crucial information for assembling the molecular structure by connecting different fragments, such as the dimethoxymethyl group to the phenol (B47542) ring.

The lack of primary data prevents any detailed discussion or presentation of these advanced analyses for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, one would anticipate observing key absorption bands corresponding to:

A broad O-H stretching vibration for the phenolic hydroxyl group.

C-H stretching vibrations for the aromatic and aliphatic (methoxy and methine) groups.

C=C stretching vibrations characteristic of the aromatic ring.

Strong C-O stretching vibrations for the ether linkages of the dimethoxymethyl group and the phenolic C-O bond.

While general ranges for these vibrations are known, a specific, experimentally obtained IR spectrum for this compound is not available to create a detailed data table.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, likely showing losses of methoxy groups or other characteristic fragments. However, no published mass spectral data for this specific compound could be located.

Analysis of Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the electron ionization (EI) mass spectrometry of this compound, the molecule undergoes characteristic fragmentation, providing a unique fingerprint.

The molecular ion peak, [M]+, corresponding to the intact molecule, is often weak or negligible for acetals due to the instability of the parent ion. psu.edulibretexts.org The fragmentation of this compound is primarily dictated by the acetal and the substituted phenol moieties.

A principal fragmentation pathway for acetals involves the cleavage of a C-O bond and the loss of an alkoxy group. psu.edumiamioh.edu For this compound, the initial and most significant fragmentation is the loss of a methoxy radical (•OCH3) to form a highly stabilized oxonium ion at m/z 137. This fragment is often the base peak in the spectrum. Subsequent fragmentation can involve the loss of a molecule of formaldehyde (B43269) (CH₂O) from this ion.

Fragmentation patterns characteristic of the phenol ring are also prominent. These include the loss of carbon monoxide (CO, 28 Da) and a formyl radical (HCO•, 29 Da), which are common fragmentation pathways for phenolic compounds. libretexts.orgdocbrown.info

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 168 | [M]⁺ | [C₉H₁₂O₃]⁺ | Molecular Ion |

| 137 | [M - OCH₃]⁺ | [C₈H₉O₂]⁺ | Loss of a methoxy radical; likely base peak. psu.edu |

| 107 | [M - OCH₃ - CH₂O]⁺ | [C₇H₇O]⁺ | Subsequent loss of formaldehyde. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the excitation of electrons to higher energy orbitals. shu.ac.uk This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups responsible for light absorption. shu.ac.uk In this compound, the substituted benzene (B151609) ring acts as the primary chromophore.

The absorption of UV radiation by organic molecules is restricted to specific electronic transitions, primarily π → π* and n → π* transitions. shu.ac.uklibretexts.orgpharmatutor.org For this compound, the most significant absorptions are due to π → π* transitions within the aromatic ring. Phenol itself typically exhibits a strong absorption band around 270-275 nm. bgu.ac.ildocbrown.info The presence of the hydroxyl (-OH) and dimethoxymethyl (-CH(OCH₃)₂) substituents on the benzene ring influences the energy levels of the molecular orbitals. These groups can cause a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

Table 2: Electronic Transitions and Expected UV Absorption for this compound

| Transition Type | Chromophore | Approximate λmax (nm) | Description |

|---|---|---|---|

| π → π* | Substituted Benzene Ring | 270 - 280 | Promotion of an electron from a π bonding orbital to a π* antibonding orbital. This is a high-intensity, allowed transition. pharmatutor.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific crystal structure data for this compound is not available in the reviewed literature, analysis of closely related compounds like 3,4-dimethoxyphenol (B20763) allows for an informed description of its expected solid-state characteristics. nih.govscispace.com An X-ray crystallographic study of this compound would be expected to reveal:

The planarity of the phenyl ring.

Precise bond lengths and angles for the entire molecule.

The conformational orientation of the dimethoxymethyl group relative to the phenyl ring.

A network of intermolecular hydrogen bonds, with the phenolic hydroxyl group acting as a hydrogen bond donor to the oxygen atoms of neighboring molecules. nih.gov

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Expected Finding for this compound |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Specific values for a, b, c, α, β, γ. |

| Space Group | The crystal's symmetry elements. | Defines the arrangement of molecules in the crystal lattice. |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-C bonds in the ring approx. 1.39 Å; C-O bonds approx. 1.36-1.43 Å. |

| Bond Angles | The angle formed between three connected atoms. | Angles within the benzene ring approx. 120°; C-O-C angles in the acetal group. |

Chromatographic Techniques for Purity Assessment and Separation

Gas Chromatography (GC)

Gas chromatography (GC) is a premier technique for separating and analyzing volatile and thermally stable compounds. matec-conferences.org It is well-suited for the purity assessment of this compound. In GC, a sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases. matec-conferences.org

Phenolic compounds can be analyzed directly or after derivatization to increase volatility and improve peak shape. epa.govnih.gov For underivatized phenols, columns with low to mid-polarity, such as those with a 5% phenyl polysiloxane stationary phase, are commonly employed. thermofisher.com A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection.

Table 4: Typical Gas Chromatography (GC) Parameters for Phenolic Compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Fused silica (B1680970) capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5SilMS, DB-5) thermofisher.com | Provides high-resolution separation of components. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injector Temp. | 250 - 275 °C thermofisher.com | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 60°C hold, then ramp 8°C/min to 300°C) thermofisher.com | Allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Provides sensitive detection (FID) or structural information (MS). |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. nih.gov It is the workhorse method for analyzing complex mixtures of phenolic compounds. nih.govmdpi.com

Reversed-phase HPLC (RP-HPLC) is the predominant mode used for phenols. In RP-HPLC, a non-polar stationary phase (most commonly C18-silica) is used with a polar mobile phase. mdpi.com Separation is based on the hydrophobic interactions between the analytes and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peaks for phenolic compounds. sielc.com A Diode Array Detector (DAD) is frequently used, which provides UV spectra for each eluting peak, aiding in compound identification. nih.govresearchgate.net

Table 5: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Phenolic Compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (octadecylsilyl), 150-250 mm x 4.6 mm ID, 3-5 µm particle size thermofisher.com | Provides separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and acidified Water (e.g., with 0.1% formic acid) sielc.com | Elutes compounds by gradually increasing organic solvent concentration. |

| Flow Rate | 0.8 - 1.2 mL/min | Maintains a constant and reproducible flow of the mobile phase. |

| Column Temp. | 25 - 40 °C | Ensures reproducible retention times. |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | Allows for quantification and spectral confirmation (DAD) or mass analysis (MS). mdpi.com |

Theoretical and Computational Chemistry Studies of 3 Dimethoxymethyl Phenol

Quantum Chemical Investigations

Quantum chemical investigations utilize computational methods, such as Density Functional Theory (DFT), to model and predict the properties of molecules. nih.govmdpi.com These studies provide fundamental insights into the behavior of a molecule at the atomic level. For 3-(Dimethoxymethyl)phenol, such investigations can elucidate its stable conformations, vibrational modes, and electronic characteristics, which are crucial for understanding its reactivity and potential interactions.

Molecular Geometry Optimization and Conformation Analysis

Molecular geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For a flexible molecule like this compound, which has rotatable bonds in its dimethoxymethyl group, multiple stable conformations may exist. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers. chemrxiv.orgnih.gov

This analysis is typically performed using methods like DFT, for instance, with the B3LYP functional and a basis set such as 6-311++G(d,p). ijaemr.comresearchgate.net The calculations would involve rotating the key dihedral angles, such as those around the C(aryl)-C(methine) and C(methine)-O bonds, to map the potential energy surface and locate all energy minima. The optimized geometric parameters (bond lengths and angles) for the most stable conformer of this compound would be determined.

Illustrative Optimized Geometric Parameters for this compound

The following table presents hypothetical, but chemically plausible, optimized geometric parameters for the most stable conformer of this compound, as would be calculated at the B3LYP/6-311++G(d,p) level of theory. This data is for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-O (Phenolic) | 1.365 | |

| O-H (Phenolic) | 0.962 | |

| C-C (Aromatic Ring) | 1.390 - 1.405 | |

| C(aryl)-C(acetal) | 1.510 | |

| C(acetal)-O(ether) | 1.425 | |

| O(ether)-C(methyl) | 1.430 | |

| **Bond Angles (°) ** | ||

| C-O-H | 109.5 | |

| C-C-O (Phenolic) | 119.8 | |

| C(aryl)-C(acetal)-O | 109.7 | |

| O-C(acetal)-O | 111.5 | |

| Dihedral Angles (°) | ||

| C-C-C-O(H) | 180.0 | |

| C(aryl)-C(acetal)-O-C | 65.0 |

Vibrational Frequency Analysis and Spectroscopic Prediction

Vibrational frequency analysis is computationally performed on an optimized molecular structure to predict its infrared (IR) and Raman spectra. ijaemr.com Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. mdpi.com These calculations are essential for interpreting experimental spectra and confirming the identity of a synthesized compound. The calculations not only provide the frequency of the vibration but also its intensity, helping to predict the appearance of the spectrum. For this compound, this analysis would identify characteristic vibrational modes for the hydroxyl group, the aromatic ring, and the dimethoxymethyl substituent.

Illustrative Predicted Vibrational Frequencies for this compound

The following table provides a selection of hypothetical, but chemically plausible, predicted vibrational frequencies for this compound. These values are representative of what a DFT calculation might yield and are for illustrative purposes.

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| 3580 | Medium | O-H stretch (phenolic) |

| 3085 | Low | Aromatic C-H stretch |

| 2960 | Medium | Asymmetric CH₃ stretch |

| 2850 | Medium | Symmetric CH₃ stretch |

| 1610 | High | Aromatic C=C stretch |

| 1460 | Medium | CH₃ deformation |

| 1285 | High | C-O stretch (phenolic) |

| 1155 | High | C-O-C stretch (asymmetric, acetal) |

| 1050 | High | C-O-C stretch (symmetric, acetal) |

| 880 | Medium | Aromatic C-H out-of-plane bend |

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. uni-muenchen.de

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The analysis of the HOMO and LUMO provides insights into the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the oxygen atom. The LUMO is likely to be distributed over the aromatic ring's π* anti-bonding system. Visualizing the spatial distribution of these orbitals helps to predict how the molecule will interact with other chemical species.

Band Gap Energy Calculations

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This energy gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. ijaemr.comresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. nih.gov The band gap can be calculated directly from the computed energies of the frontier orbitals.

Illustrative FMO Properties of this compound

The following table presents hypothetical, but plausible, FMO energy values for this compound, as would be determined by DFT calculations. This data is for illustrative purposes.

| Property | Value (eV) | Description |

| HOMO Energy | -5.85 | Indicates the electron-donating capability. |

| LUMO Energy | -0.95 | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.90 | Relates to the chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.comwolfram.com The MEP map illustrates the charge distribution on the molecule's surface. researchgate.net Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential (red) around the phenolic oxygen atom due to its lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), highlighting its acidic nature. The aromatic ring would show a moderately negative potential, while the hydrogen atoms of the methyl groups would be slightly positive. This map provides a clear, intuitive guide to the molecule's reactivity.

Molecular Modeling and Dynamics Simulations

While static DFT calculations provide information about stable structures and energy minima, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. rsc.org

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. uni-siegen.demuni.czwikipedia.org For a chemical reaction, the PES provides a landscape that the reaction follows from reactants to products. libretexts.orglibretexts.org

For this compound, mapping the PES is crucial for understanding its conformational flexibility and reaction pathways.

Conformational Analysis: The rotation around the C-O bonds of the hydroxyl and dimethoxymethyl groups creates different conformers. A PES scan can identify the lowest energy (most stable) conformations and the energy barriers between them.

Reaction Coordinates: For a specific reaction, such as the transfer of the phenolic proton to a base, the PES can be mapped along the reaction coordinate (the path of lowest energy connecting reactants and products). libretexts.org This map reveals the energy of the transition state, which is the saddle point on the PES and determines the activation energy of the reaction. libretexts.org

By mapping the PES, computational chemists can elucidate detailed reaction mechanisms. mdpi.com The highest energy point along the lowest energy path from reactants to products corresponds to the transition state (TS). libretexts.org The geometry and energy of the TS are critical for understanding the kinetics of a reaction.

For this compound, this approach can be applied to various reactions:

Oxidation: The mechanism of oxidation, for instance by a hypervalent iodine reagent, can be explored by locating the transition states for ligand exchange and subsequent redox processes. rsc.org Studies on similar phenols show that the electronic nature of substituents significantly affects the stability of intermediates and the height of activation barriers. rsc.org

Radical Scavenging: The reaction with free radicals like DPPH• or reactive oxygen species can be modeled. nih.govnih.govrsc.org Calculations can determine whether the reaction proceeds through a concerted hydrogen atom transfer or a stepwise electron-proton transfer, and can characterize the geometry of the crucial transition state. acs.org

Advanced Computational Methodologies (e.g., Time-Dependent Density Functional Theory (TD-DFT), Coupled-Cluster Theory)

For properties that require a higher level of accuracy or involve excited electronic states, more advanced computational methods are employed.

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is an extension of DFT used to study the response of a molecule to a time-dependent electric field, such as light. rsc.org It is the workhorse method for calculating the electronic absorption spectra (UV-Vis) of molecules. semanticscholar.org For this compound, TD-DFT can predict the energies of its π → π* electronic transitions, providing theoretical support for experimentally observed spectra. It can also be used to investigate photodissociation dynamics. rsc.org

Coupled-Cluster (CC) Theory: Coupled-Cluster theory is a high-accuracy, wave-function-based method that provides a more rigorous treatment of electron correlation than DFT. wikipedia.org Methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are considered the "gold standard" in quantum chemistry for calculating accurate energies. trygvehelgaker.norsc.orgnsf.gov Due to their high computational cost, they are typically used for smaller molecules or to benchmark results from less expensive methods like DFT. For this compound, CCSD(T) calculations could provide highly reliable values for thermodynamic properties like BDE or reaction barrier heights, serving as a definitive theoretical reference. nsf.gov

Future Research Directions and Emerging Trends for 3 Dimethoxymethyl Phenol

Development of Novel and More Sustainable Synthetic Routes

The conventional synthesis of 3-(Dimethoxymethyl)phenol involves the acid-catalyzed reaction of 3-hydroxybenzaldehyde (B18108) with an excess of methanol (B129727) or trimethyl orthoformate. While effective, this method often relies on corrosive mineral acids and can require significant purification. Future research is focused on developing greener, more efficient, and economically viable synthetic strategies.

Key areas of development include:

Heterogeneous Catalysis: Replacing homogeneous acid catalysts with solid acid catalysts like zeolites, ion-exchange resins, or functionalized silicas. These catalysts are non-corrosive, easily separable from the reaction mixture, and can often be regenerated and reused, reducing waste and operational costs.

Mild Reaction Conditions: Investigating catalytic systems that operate under milder temperatures and pressures to reduce energy consumption. For instance, the use of lithium tetrafluoroborate (B81430) (LiBF₄) has been shown to effectively catalyze acetalization under relatively mild conditions. rsc.org

Alternative Reagents: Exploring the use of less hazardous and more atom-economical reagents. This includes moving away from large excesses of methanol and developing processes that maximize the conversion of starting materials into the desired product.

Table 1: Comparison of Synthetic Methodologies for Acetal (B89532) Formation

| Feature | Traditional Method (e.g., HCl/H₂SO₄) | Emerging Sustainable Method |

|---|---|---|

| Catalyst | Homogeneous mineral acid | Heterogeneous solid acid (e.g., Zeolite, Resin) |

| Separation | Requires neutralization and extraction | Simple filtration |

| Corrosivity | High | Low / None |

| Reusability | Not reusable | Generally reusable |

| Waste Stream | Salt waste from neutralization | Minimal |

| Conditions | Often requires reflux | Potentially milder temperatures |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The dual functionality of this compound presents a rich landscape for chemical exploration. The phenolic hydroxyl group activates the aromatic ring for electrophilic substitution, primarily at the ortho and para positions, while the acetal group serves as a stable, masked aldehyde. Future research will likely focus on leveraging this unique reactivity.

Emerging areas of exploration include:

Selective Functionalization: Developing protocols for the highly selective functionalization of the aromatic ring. This includes regioselective halogenation, nitration, and Friedel-Crafts reactions, where the electronic effects of both the hydroxyl and dimethoxymethyl groups can be harnessed to direct incoming substituents to specific positions.

Ortho-Directed Metallation: Utilizing the hydroxyl group to direct metallation (e.g., lithiation) to the ortho positions, enabling the introduction of a wide range of electrophiles to create highly substituted and complex phenolic compounds.

Cross-Coupling Reactions: Employing the phenolic hydroxyl group, after conversion to a triflate or nonaflate, in modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This opens pathways to complex biaryl structures and other valuable molecules. mdpi.com

Deprotection and Tandem Reactions: Investigating one-pot reactions where the acetal is hydrolyzed under specific conditions to release the aldehyde, which then participates in a subsequent tandem reaction (e.g., condensation, Wittig reaction) without the need to isolate the intermediate 3-hydroxybenzaldehyde.

Advanced Applications in Functional Materials with Tailored Properties

Phenolic compounds are foundational building blocks for a wide array of functional materials, including high-performance polymers and resins. torvergata.it The specific structure of this compound makes it a promising candidate for creating advanced materials with precisely controlled properties.

Future applications are envisioned in:

High-Performance Thermosets: Using this compound as a monomer or cross-linking agent in the synthesis of resins like polybenzoxazines or phenolics. researchgate.net The phenolic group facilitates polymerization, while the latent aldehyde functionality, which can be released through hydrolysis, offers a site for secondary cross-linking, potentially enhancing the thermal stability and mechanical strength of the final material.

Photosensitive Polymers and Coatings: Incorporating the molecule into polymer backbones where the acid-labile acetal group can be cleaved upon exposure to UV radiation in the presence of a photoacid generator. This deprotection unmasks the polar aldehyde and hydroxyl groups, altering the polymer's solubility and allowing for its use as a photoresist in microelectronics fabrication.

Functional Polymer Synthesis: Serving as a key intermediate for synthesizing more complex functional monomers. For example, the phenolic hydroxyl group can be used as a handle to attach other functional units before polymerization, leading to materials with tailored optical, electronic, or biomedical properties.

Deeper Integration of Computational and Experimental Studies

The synergy between computational chemistry and experimental work is accelerating the pace of chemical discovery. For a molecule like this compound, computational modeling can provide profound insights that guide laboratory research.

Future integration will likely involve:

Predicting Reactivity: Using Density Functional Theory (DFT) to model reaction pathways and transition states for various transformations. nih.gov This can predict the most likely sites for electrophilic attack on the aromatic ring, forecast the outcomes of competing reactions, and help in the rational design of catalysts.

Understanding Electronic Properties: Calculating molecular properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and bond dissociation energies. nih.gov These calculations can help rationalize the compound's reactivity, stability, and its potential performance as a component in electronic materials.

Virtual Screening: Computationally designing and evaluating new derivatives of this compound for specific applications. For instance, models could predict the properties of polymers derived from various functionalized versions of the molecule, allowing researchers to prioritize the most promising candidates for synthesis.

Table 2: Potential Research Synergy: Computational and Experimental Approaches

| Research Goal | Computational Method | Experimental Validation |

|---|---|---|

| Optimize Synthesis | DFT modeling of catalyst-substrate interactions | Catalyst screening and reaction yield optimization |

| Predict Reactivity | Calculation of Fukui functions, transition states | Regioselectivity studies, product characterization |

| Design Materials | Molecular dynamics simulations of polymer chains | Synthesis and testing of material properties (e.g., Tg, modulus) |

| Elucidate Mechanisms | Energy profiling of reaction pathways | Kinetic studies and intermediate trapping experiments |

Potential for Integration with Flow Chemistry and Automated Synthesis Platforms

The modernization of chemical manufacturing increasingly involves the adoption of continuous flow chemistry and automated platforms. These technologies offer significant advantages in terms of safety, efficiency, scalability, and process control over traditional batch synthesis.

The synthesis and modification of this compound are well-suited for this transition:

Enhanced Safety and Control: Acetalization and subsequent reactions like nitration or halogenation can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of runaway reactions.

Increased Efficiency and Yield: The precise control over reaction time, temperature, and stoichiometry in a flow system can lead to higher yields, improved selectivity, and reduced byproduct formation compared to batch processing.

Automated Multi-step Synthesis: this compound can be synthesized in a continuous flow reactor and the output stream can be directly fed into a subsequent reactor for further functionalization (e.g., etherification, coupling reactions). This integration of multiple steps, managed by an automated platform, streamlines the production of complex derivatives and reduces manual handling and purification steps. This approach is ideal for creating libraries of related compounds for materials or pharmaceutical screening.

Q & A

Q. What are the recommended synthetic routes for 3-(Dimethoxymethyl)phenol, and how can purity be optimized?

Methodological Answer: Synthesis typically involves the introduction of dimethoxymethyl groups to a phenolic precursor. A common approach includes:

Protection of the phenolic hydroxyl group using acetyl or trimethylsilyl groups to prevent unwanted side reactions.

Alkylation with dimethoxymethyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone).

Deprotection via acid hydrolysis (e.g., HCl in methanol) to regenerate the phenol moiety.

Purity Optimization:

- Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification.

- Monitor reaction progress via TLC or HPLC.

- Confirm purity via melting point analysis and NMR (e.g., absence of acetyl peaks at ~2 ppm in NMR post-deprotection) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- and NMR : Identify methoxy groups (singlets at ~3.3–3.5 ppm for ; ~50–60 ppm for ) and aromatic protons.

- FT-IR : Confirm hydroxyl (broad peak ~3200–3500 cm) and ether (C-O stretch ~1100–1250 cm) functionalities.

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]) and fragmentation patterns.

- Elemental Analysis : Validate C, H, O composition within ±0.3% of theoretical values .

Q. What are the primary stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation.

- Decomposition Risks : Hydrolysis of dimethoxymethyl groups may occur in humid environments; monitor via periodic NMR or HPLC.

- Incompatibilities : Avoid strong acids/bases and oxidizing agents (e.g., KMnO₄) to prevent degradation .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in nucleophilic substitutions be resolved?

Methodological Answer: Discrepancies in reactivity (e.g., para vs. ortho substitution) arise from steric and electronic effects of the dimethoxymethyl group. To resolve contradictions:

Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to compare activation energies for competing pathways.

Isotopic Labeling : Track substitution sites using -labeled reagents or deuterated solvents.

Kinetic Studies : Perform time-resolved NMR to identify intermediates under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) .

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

Methodological Answer:

- Exothermic Reactions : Use jacketed reactors with controlled cooling (0–5°C) during alkylation steps.

- Gas Evolution : Employ gas scrubbers (e.g., NaOH traps) for byproducts like HCl or CO₂.

- Waste Management : Neutralize acidic/basic waste with NaHCO₃ or citric acid before disposal.

- Risk Assessment : Follow ACS guidelines for hazard analysis, including PPE (gloves, goggles) and fume hood use .

Q. How does the dimethoxymethyl group influence biological activity in drug discovery applications?

Methodological Answer: The dimethoxymethyl moiety enhances:

- Lipophilicity : Measured via logP assays (e.g., shake-flask method), improving membrane permeability.

- Metabolic Stability : Assessed using liver microsome assays (e.g., human CYP450 isoforms).

- Target Binding : Molecular docking (AutoDock Vina) shows steric complementarity with hydrophobic enzyme pockets.

Example Study : Compare IC₅₀ values of this compound derivatives vs. non-substituted analogs in kinase inhibition assays .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

- Impurity Profiling : Use UPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (water/acetonitrile + 0.1% formic acid).

- Detection Limits : Achieve ppm-level sensitivity for dimethoxy byproducts (e.g., methyl ethers) via MRM transitions.

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.